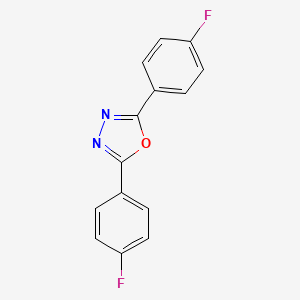

2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole

Descripción

2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole (BFPOx) is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted with two 4-fluorophenyl groups at the 2 and 5 positions. Its synthesis involves a nucleophilic substitution reaction between 4-fluorobenzoic acid and hydrazine sulfate under polyphosphoric acid catalysis . BFPOx is notable for its dual applications in materials science and antimicrobial research. Biologically, sulfone derivatives of BFPOx, such as 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, demonstrate exceptional antibacterial activity against Xanthomonas oryzae (Xoo), the causative agent of rice bacterial leaf blight, outperforming commercial agents like bismerthiazole .

Propiedades

Número CAS |

324-81-2 |

|---|---|

Fórmula molecular |

C14H8F2N2O |

Peso molecular |

258.22 g/mol |

Nombre IUPAC |

2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H8F2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H |

Clave InChI |

WYQRIUQJMLUJMA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)F)F |

SMILES canónico |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)F)F |

Otros números CAS |

324-81-2 |

Solubilidad |

0.3 [ug/mL] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The electronic and steric properties of substituents on the oxadiazole ring significantly influence melting points and solubility. Key examples include:

- Electron-withdrawing groups (e.g., -F, -Br) enhance thermal stability and electronic properties, making these compounds suitable for optoelectronic devices .

- Methoxy groups increase solubility but reduce thermal resistance, as seen in 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole .

Antimicrobial Efficacy

BFPOx derivatives exhibit superior antibacterial activity compared to structurally related oxadiazoles:

- The sulfone derivative of BFPOx disrupts bacterial exopolysaccharide (EPS) biosynthesis by inhibiting genes like gumB (94.88% suppression) and gumM (86.76% suppression), critical for Xoo pathogenicity .

- In contrast, chlorophenyl analogs (e.g., compound 5n) show cytotoxic effects in glioblastoma cells but lack specificity for bacterial targets .

Electronic and Optoelectronic Performance

BFPOx and its analogs are pivotal in designing organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) materials:

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of substituted hydrazides or through Wittig-Horner reactions. For example, refluxing 4-fluorophenyl-substituted precursors with acetic acid as a catalyst (similar to methods used for nitrophenyl analogs) achieves yields of 65–81% . Temperature control (e.g., 80–100°C) and solvent selection (e.g., ethanol or dichloromethane) are critical to avoid side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodology : Use a combination of:

- FT-IR spectroscopy to confirm the oxadiazole ring (C=N stretching at ~1600 cm⁻¹ and N–O at ~950 cm⁻¹) .

- Single-crystal X-ray diffraction to determine dihedral angles between aromatic rings (e.g., 1.77–72.15° for fluorophenyl analogs) and intermolecular interactions like C–H⋯F .

- Elemental analysis (C, H, N) to validate purity (>98%) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodology : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. For coordination chemistry, dichloromethane (CH₂Cl₂) is preferred due to its inertness and compatibility with Ag(I) and other metal salts .

Advanced Research Questions

Q. How does this compound function in coordination polymers, and what structural motifs arise?

- Methodology : The oxadiazole’s rigid bidentate structure enables coordination with transition metals (e.g., Ag(I)) to form 1D or 2D polymers. For example, AgNO₃ reacts with the ligand in CH₂Cl₂ to yield polymers characterized by π-π stacking (3.5–4.0 Å) and argentophilic interactions (Ag⋯Ag ~3.2 Å). Stability is enhanced by fluorophenyl groups’ electron-withdrawing effects .

Q. What contradictions exist in reported biological activities of fluorophenyl-1,3,4-oxadiazoles, and how can they be resolved?

- Methodology : While some studies highlight insecticidal activity (e.g., LC₅₀ = 12 µM against house flies), others report weak antimicrobial effects. To reconcile this:

- Compare substituent effects: Fluorine’s electronegativity may enhance insecticidal activity but reduce membrane permeability in bacterial assays .

- Use standardized bioassays (e.g., OECD guidelines) to control variables like solvent carriers and microbial strains .

Q. How do photophysical properties of this compound compare to methoxy or amino-substituted analogs?

- Methodology : Fluorophenyl derivatives exhibit blue-shifted absorption (λ_max ~300 nm) versus methoxy analogs (λ_max ~350 nm) due to reduced electron-donating capacity. Two-photon absorption cross-sections (σ₂) are lower (~50 GM) compared to push-pull systems with dimethylamino groups (σ₂ > 200 GM) .

Q. What strategies improve the thermal stability of oxadiazole-based materials for optoelectronic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.